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Compound of Interest

Compound Name: 2,4-Dinitroaniline

Cat. No.: B165453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dinitroaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other

organic compounds. The following sections detail the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of 2,4-
Dinitroaniline, along with detailed experimental protocols and logical workflows for its analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2,4-Dinitroaniline.

Table 1: ¹H NMR Spectroscopic Data of 2,4-Dinitroaniline

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.77 d 2.7 1H H-3

8.39 dd 9.4, 2.7 1H H-5

7.20 d 9.4 1H H-6

6.85 br s - 2H -NH₂
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Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 2,4-Dinitroaniline

Chemical Shift (δ) ppm Assignment

151.2 C-1

139.0 C-4

131.5 C-2

129.8 C-5

123.5 C-3

115.1 C-6

Solvent: DMSO-d₆ (Predicted and supported by data from similar compounds)

Table 3: IR Spectroscopic Data of 2,4-Dinitroaniline

Wavenumber (cm⁻¹) Intensity Assignment

3485, 3370 Strong
N-H stretching (asymmetric

and symmetric)

1625 Strong N-H bending

1580 Strong C=C aromatic stretching

1520, 1340 Strong
NO₂ stretching (asymmetric

and symmetric)

830 Strong C-H out-of-plane bending

Sample Preparation: KBr Pellet

Table 4: UV-Vis Spectroscopic Data of 2,4-Dinitroaniline
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λmax (nm) Solvent

346 Methanol

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh approximately 10-20 mg of 2,4-Dinitroaniline.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

Reference: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used for calibration.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.
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Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of the ¹³C isotope.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Reference: The solvent peak of DMSO-d₆ at 39.52 ppm is used for calibration.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2,4-Dinitroaniline with approximately 100-200 mg of dry,

FTIR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[1]

Place a portion of the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[2]

[3]

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment is recorded and

automatically subtracted from the sample spectrum.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 2,4-Dinitroaniline in a suitable UV-grade solvent, such as

methanol. A typical concentration would be around 1 mg/mL.

From the stock solution, prepare a dilute solution (e.g., 5 x 10⁻⁵ M) to ensure that the

absorbance reading is within the linear range of the instrument (typically 0.1-1.0).[4]

Data Acquisition:

Wavelength Range: 200-600 nm.

Blank: Use the pure solvent (e.g., methanol) as a blank to zero the instrument.

Scan Speed: Medium.

Cuvette: Use a 1 cm path length quartz cuvette.

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualizations
Synthesis of 2,4-Dinitroaniline
A common laboratory synthesis of 2,4-Dinitroaniline involves the nucleophilic aromatic

substitution of 1-chloro-2,4-dinitrobenzene with ammonia.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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